3-Hydroxy-6-methyl-2-nitropyridine
Overview
Description
3-Hydroxy-6-methyl-2-nitropyridine is a compound that belongs to the class of nitropyridines, which are known for their diverse applications in various fields of chemistry. The compound features a pyridine ring, a versatile and important heterocycle, substituted with hydroxy, methyl, and nitro groups at specific positions, which significantly influence its chemical behavior and properties .
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves substitution reactions, nitration, and other functional group transformations. For instance, the synthesis of related compounds such as 3-methoxy-5,6-diamino-2-nitropyridine starts with dichloropyridine and involves steps like substitution, oxidation, nitration, and ammoniation . Similarly, 2-amino-3-nitropyridine-6-methoxy is synthesized from dichloropyridine through a sequence of substitution, nitration, ammoniation, and oxidation processes . These methods highlight the general approach that could be applied to synthesize 3-hydroxy-6-methyl-2-nitropyridine, although the specific details for its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of nitropyridines can be analyzed using various spectroscopic techniques. X-ray diffraction is a powerful tool to determine the solid-state structure, as demonstrated in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . The vibrational spectra, including infrared absorption and Raman spectroscopy, combined with density functional theory (DFT) simulations, provide insights into the conformational stability and molecular vibrations of nitropyridines .
Chemical Reactions Analysis
Nitropyridines undergo various chemical reactions, with nitration being a common transformation. The nitration of 2-phenyl-3-hydroxypyridine, for example, results in the introduction of nitro groups at specific positions on the pyridine ring . The nitration of 3-hydroxypyridine and its substituted forms can yield dinitro or trinitro derivatives, depending on the reaction conditions . These studies suggest that 3-hydroxy-6-methyl-2-nitropyridine could also undergo further nitration or other electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines are influenced by their functional groups. The presence of a hydroxy group can lead to hydrogen bonding, as seen in the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol . The optical properties, such as UV-vis absorption and fluorescence, are also characteristic of these compounds, with solvent effects playing a significant role in their emission spectra . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, indicate charge transfer within the molecules . Additionally, the molecular electrostatic potential (ESP) provides information on the size, shape, charge density distribution, and site of chemical reactivity .
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
Karnan, Balachandran, and Murugan (2012) conducted a study on 3-hydroxy-6-methyl-2-nitropyridine, focusing on its molecular structure and vibrational assignments using density functional theory. They examined the molecular stability, bond strength, and chemical reactivity of the molecule through vibrational spectroscopy, natural bond orbital analysis, and mapping electron density isosurface with electrostatic potential (Karnan, Balachandran, & Murugan, 2012).
Conformational Stability and Spectral Studies
In a similar vein, Balachandran, Lakshmi, and Janaki (2012) studied the conformational stability and vibrational analyses of nitropyridines, including 3-hydroxy-6-methyl-2-nitropyridine. Their research involved using infrared absorption and Raman spectroscopy in combination with density functional theory simulations (Balachandran, Lakshmi, & Janaki, 2012).
Microbial Transformation
Tully et al. (2012) explored the microbial transformation of 2-amino-4-methyl-3-nitropyridine, a related compound, by various microorganisms. They identified several biotransformation products, contributing to understanding the microbial interactions with nitropyridine derivatives (Tully et al., 2012).
Drug Solubility Enhancement
Machado et al. (2013) worked on improving the solubility of drug-like compounds, including a molecule similar to 3-hydroxy-6-methyl-2-nitropyridine. They used ultrasound irradiation to form amine salts, which could be a relevant technique for enhancing solubility in drug discovery (Machado et al., 2013).
Nonlinear Optical Material Studies
Justin and Anitha (2021) grew single crystals of nitropyridine derivative 3-hydroxy-6-methyl-2-nitropyridine and investigated its properties as a nonlinear optical material. This research highlighted the potential use of this compound in photonics and optoelectronics (Justin & Anitha, 2021).
Vicarious Nucleophilic Amination
Bakke, Svensen, and Trevisan (2001) conducted research on the vicarious nucleophilic substitution reactions of nitropyridine compounds. This study is significant for understanding chemical reactions involving nitropyridine derivatives, which can be applied in various chemical syntheses (Bakke, Svensen, & Trevisan, 2001).
Safety And Hazards
properties
IUPAC Name |
6-methyl-2-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMGQHIBXUAYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164750 | |
Record name | 6-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-methyl-2-nitropyridine | |
CAS RN |
15128-90-2 | |
Record name | 3-Hydroxy-6-methyl-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-nitro-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15128-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102501 | |
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Record name | 6-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-nitropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methyl-2-nitro-3-pyridinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL62944A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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